molecular formula C23H32N2O4 B6092378 2-{[4-(4-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol

2-{[4-(4-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol

Cat. No.: B6092378
M. Wt: 400.5 g/mol
InChI Key: HMOSTZUVQPYMHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(4-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol, also known as HOCPCA, is a novel compound that has been synthesized for scientific research purposes. This compound has shown potential in various studies, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of 2-{[4-(4-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to activate the G protein-coupled receptor 35 (GPR35), which is involved in various physiological processes such as inflammation and cancer. This compound has also been shown to inhibit the activity of certain enzymes involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory effects in various animal models. This compound has also been shown to reduce pain in animal models of inflammation and neuropathic pain. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[4-(4-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol in lab experiments is its potency and specificity. This compound has been shown to have potent anti-inflammatory and anti-cancer effects, and its mechanism of action is well-understood. However, one limitation of using this compound in lab experiments is its solubility. This compound is not very soluble in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 2-{[4-(4-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol. One area of research could be to further explore the mechanism of action of this compound and its effects on various signaling pathways. Another area of research could be to investigate the therapeutic potential of this compound in various disease models. Additionally, the development of more soluble forms of this compound could improve its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 2-{[4-(4-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol involves the reaction of 2-hydroxy-6-methoxyphenol with 4-(4-ethoxybenzyl)-3-piperazin-1-ylpropan-1-ol. The reaction is carried out in the presence of a catalyst and under specific conditions to yield this compound. The purity of this compound can be determined using various analytical techniques such as HPLC, NMR, and mass spectrometry.

Scientific Research Applications

2-{[4-(4-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol has been used in various scientific research studies, including the treatment of pain, inflammation, and cancer. Studies have shown that this compound has potent anti-inflammatory properties and can reduce pain in animal models. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been used as a tool to study the role of certain proteins in cancer and inflammation.

Properties

IUPAC Name

2-[[4-[(4-ethoxyphenyl)methyl]-3-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O4/c1-3-29-21-9-7-18(8-10-21)15-25-13-12-24(17-20(25)11-14-26)16-19-5-4-6-22(28-2)23(19)27/h4-10,20,26-27H,3,11-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMOSTZUVQPYMHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2CCO)CC3=C(C(=CC=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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